molecular formula C27H26ClN3O3 B11316518 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11316518
M. Wt: 476.0 g/mol
InChI Key: XQJAEWRGAXNNMT-UHFFFAOYSA-N
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Description

The compound “4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one” is a complex organic molecule that features multiple functional groups, including a benzodiazole ring, a chlorophenoxy group, a hydroxypropyl chain, and a pyrrolidinone ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one” would likely involve multiple steps:

    Formation of the Benzodiazole Ring: This could be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or ester.

    Attachment of the Chlorophenoxy Group: This step might involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate electrophile.

    Hydroxypropyl Chain Addition: This could be introduced via an epoxide opening reaction with a suitable nucleophile.

    Formation of the Pyrrolidinone Ring: This might involve a cyclization reaction of an appropriate amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group could be oxidized to a ketone using reagents like Jones reagent or PCC.

    Reduction: The ketone or aldehyde functionalities could be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group could undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biology, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
  • **4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-10-21(11-7-18)30-15-19(14-26(30)33)27-29-24-4-2-3-5-25(24)31(27)16-22(32)17-34-23-12-8-20(28)9-13-23/h2-13,19,22,32H,14-17H2,1H3

InChI Key

XQJAEWRGAXNNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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